N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that features a combination of furan, piperazine, and benzamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and 4-phenylpiperazine intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation.
Preparation of Furan-2-yl Intermediate: Furan-2-carbaldehyde can be synthesized from furan using Vilsmeier-Haack reaction conditions, involving DMF and POCl3.
Preparation of 4-Phenylpiperazine Intermediate: This intermediate can be synthesized by reacting phenylhydrazine with ethylene oxide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions due to the presence of multiple functional groups:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated or sulfonated benzamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, the piperazine moiety is known to interact with serotonin receptors, potentially influencing neurotransmitter signaling pathways . The benzamide group can also interact with various proteins, affecting their function and leading to biological effects.
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide: Similar structure but with a methyl group on the piperazine ring, which may alter its binding affinity and biological activity.
N-[2-(thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide: Replacement of the furan ring with a thiophene ring, potentially affecting its electronic properties and reactivity.
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzoate: Ester derivative, which may have different solubility and stability characteristics.
These comparisons highlight the impact of small structural changes on the properties and applications of the compound.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-30-23-11-10-19(17-24(23)31-2)25(29)26-18-21(22-9-6-16-32-22)28-14-12-27(13-15-28)20-7-4-3-5-8-20/h3-11,16-17,21H,12-15,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAXCVOIPSEPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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